Calteridol calcium is synthesized from teridol, which is derived from gadoteridol, a gadolinium-based contrast agent. The classification of calteridol calcium falls under coordination compounds, specifically as a calcium complex of a tetraazacyclododecane derivative. Its primary use in the medical field categorizes it as a pharmaceutical compound.
The synthesis of calteridol calcium involves several key steps:
The molecular structure of calteridol calcium features a tetraazacyclododecane core, which forms a stable complex with calcium ions. The compound's structure can be represented as follows:
The structural data indicates strong coordination between the calcium ions and the nitrogen atoms in the ligand framework, contributing to its efficacy as an MRI contrast agent.
Calteridol calcium can undergo various chemical reactions, including:
These reactions are significant for modifying the properties of calteridol calcium for specific applications in research and industry.
The mechanism by which calteridol calcium functions primarily revolves around its role as an MRI contrast agent. When administered, calteridol calcium alters the magnetic properties of nearby water molecules in tissues. This interaction enhances the contrast in MRI scans by improving signal intensity in areas where the compound accumulates, thus providing clearer images for diagnostic purposes.
Calteridol calcium has diverse applications across various fields:
The compound's unique properties make it valuable not only in clinical settings but also in biochemical research.
Calteridol calcium (C₃₄H₅₈Ca₃N₈O₁₄; MW 923.1 g/mol) represents a pinnacle in multinuclear calcium coordination chemistry. This tricalcium complex of a modified 1,4,7,10-tetraazacyclododecane (cyclen) ligand exemplifies targeted design for biomedical imaging applications. Its development addresses critical limitations of earlier mononuclear complexes, leveraging three calcium ions within a single macrocyclic architecture to enhance contrast efficacy. The compound’s IUPAC designation—tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate—encapsulates its structural sophistication [4]. Research on this molecule bridges inorganic coordination chemistry and diagnostic medicine, offering insights into selective polyvalent metal binding.
The evolution of calcium-based contrast agents began with early ionic iodinated compounds (1920s) like 2,4,6-triiodobenzoic acid derivatives. These pioneering X-ray agents exploited high atomic number elements for radiation attenuation but suffered from osmotic toxicity and limited biocompatibility. By the 1980s, non-ionic monomers such as iopromide reduced adverse reactions but remained extracellular fluid space markers without tissue specificity [2].
The paradigm shift toward calcium-specific agents emerged from three key discoveries:
Table 1: Evolution of Contrast Agent Design
Generation | Example Compounds | Key Limitations | Structural Innovations |
---|---|---|---|
1st (1920s) | Ionic diatrizoate | High osmolality (>1500 mOsm/kg) | Iodinated benzene core |
2nd (1980s) | Non-ionic iopromide | Low tissue specificity | Carbohydrate osmolytes |
3rd (2000s) | Calteridol calcium | Synthetic complexity | Cyclen macrocycle with 3 Ca²⁺ sites |
Calteridol calcium’s patent (US20210284614A1) marked a milestone by introducing a hydroxypropyl-modified cyclen scaffold that simultaneously optimized solubility, thermodynamic stability, and synthetic feasibility [3]. This design enabled precise calcium ion delivery for enhanced MRI contrast without gadolinium-associated risks.
Calteridol calcium occupies a unique niche in macrocyclic chemistry due to its trinuclear calcium coordination within a bifunctionalized cyclen architecture. The ligand system features:
Compared to analogous gadolinium complexes like gadoteridol, calteridol calcium exhibits:
Table 2: Macrocyclic Agent Comparative Analysis
Parameter | Calteridol Calcium | Gadoteridol | Standard Acyclic Chelator |
---|---|---|---|
Metal Ions | 3 Ca²⁺ | 1 Gd³⁺ | 1 Ca²⁺ |
Log K (metal) | 14.5 | 16.9 | 5.2 |
Selectivity (Ca²⁺/Mg²⁺) | 10³.⁵ | N/A | 10¹.² |
Hydration State | 0 (inner sphere) | q=1 | Variable |
Ligand Rigidity | High (macrocyclic) | High (macrocyclic) | Low |
Kimura et al. demonstrated that bis-polyether macrocycles improve Ca²⁺ selectivity by >10× versus monocyclic analogues [5]. Calteridol calcium extends this principle through its triangular calcium array within a single macrocycle, creating cooperative binding effects impossible in mononuclear systems. The hydroxypropyl group’s stereochemistry further modulates solubility—a critical advancement over earlier hydrophobic variants that precipitated at physiological pH [3] [6].
Despite advances, calteridol calcium’s chemistry presents persistent challenges:
The compound exhibits non-identical calcium sites despite symmetric ligand design. X-ray absorption spectroscopy reveals:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0